4-Chloro-4'-hydroxybenzophenone

Description

The exact mass of the compound this compound is 232.0291072 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUETVLNXAGWCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104135-57-1 | |

| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104135-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047961 | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-78-3, 104135-57-1 | |

| Record name | 4-Chloro-4′-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42019-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4'-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9YB926A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorophenyl)(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-chloro-4'-hydroxybenzophenone, is a synthetic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the production of the lipid-lowering drug fenofibrate (B1672516) and exhibits intrinsic biological activities, including tyrosinase inhibition and antioxidant effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and known biological interactions, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

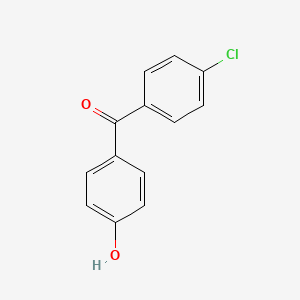

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a diaryl ketone characterized by a central carbonyl group linking a 4-chlorophenyl ring and a 4-hydroxyphenyl ring.

Chemical Structure Diagram:

Caption: Chemical structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | [1][2] |

| Synonyms | This compound, 4-(4-chlorobenzoyl)phenol | [2][3] |

| CAS Number | 42019-78-3 | [2] |

| Molecular Formula | C₁₃H₉ClO₂ | [2] |

| Molecular Weight | 232.66 g/mol | [2] |

| Appearance | Light beige to gray crystalline powder | [3] |

| Melting Point | 177-181 °C | |

| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO (60 mg/mL) | [4] |

| pKa | 7.68 | [3] |

Crystallographic Data

The crystal structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁.[5] Key crystallographic parameters are detailed in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁ | [5] |

| a (Å) | 6.5465(9) | [5] |

| b (Å) | 8.0647(11) | [5] |

| c (Å) | 10.8476(15) | [5] |

| β (º) | 105.591(3) | [5] |

| Volume (ų) | 551.63(13) | [5] |

| Z | 2 | [5] |

The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into sheets.[5]

Synthesis Protocols

(4-Chlorophenyl)(4-hydroxyphenyl)methanone can be synthesized through several methods, primarily involving Friedel-Crafts acylation or Fries rearrangement.

Friedel-Crafts Acylation of Anisole (B1667542)

This method involves the reaction of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, followed by demethylation.

Experimental Protocol:

-

To a stirred solution of anisole (1 equivalent) in a suitable solvent (e.g., dry toluene (B28343) or chlorobenzene), slowly add aluminum chloride (AlCl₃) (1.5 equivalents) at 0 °C under an inert atmosphere.

-

Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Slowly heat the mixture to reflux and maintain for approximately 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of distilled water.

-

The crude product can be purified by recrystallization from ethanol.

Logical Workflow for Friedel-Crafts Acylation:

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Use as an Intermediate in Fenofibrate Synthesis

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a key starting material for the synthesis of fenofibrate.

Experimental Protocol (Williamson Ether Synthesis):

-

In a round-bottomed flask equipped with a stirrer and condenser, combine (4-Chlorophenyl)(4-hydroxyphenyl)methanone (1 equivalent), potassium carbonate (1.25 equivalents), and a suitable solvent such as 4-methylpentan-2-one.[6]

-

Heat the mixture under reflux for 2 hours to form the potassium salt.[6]

-

Add isopropyl 2-bromo-2-methylpropanoate (B8525525) (1 equivalent) to the reaction mixture.[6]

-

Continue to heat under reflux for 12 hours.[6]

-

After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by recrystallization to yield fenofibrate.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of (4-Chlorophenyl)(4-hydroxyphenyl)methanone shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 232 | [M]⁺ (corresponding to C₁₃H₉³⁵ClO₂) |

| 234 | [M+2]⁺ (isotope peak for ³⁷Cl) |

| 139 | [C₇H₄OCl]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 93 | [C₆H₅O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Tyrosinase Inhibition and Antioxidant Activity

(4-Chlorophenyl)(4-hydroxyphenyl)methanone has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4] This suggests potential applications in the development of skin-whitening agents and treatments for hyperpigmentation disorders. Furthermore, it acts as a free radical scavenger, indicating antioxidant properties that can mitigate oxidative stress by reducing lipid and protein oxidation.[4]

Potential Interaction with Estrogen Receptor and Wnt/β-catenin Signaling

Benzophenone derivatives are known to possess estrogenic activity. While direct studies on (4-Chlorophenyl)(4-hydroxyphenyl)methanone are limited, related benzophenones have been shown to bind to the estrogen receptor α (ERα) and can activate the Wnt/β-catenin signaling pathway. This interaction can lead to the translocation of β-catenin to the nucleus and subsequent modulation of gene expression. Given the structural similarity, it is plausible that (4-Chlorophenyl)(4-hydroxyphenyl)methanone could exhibit similar endocrine-disrupting activities.

Hypothesized Signaling Pathway:

Caption: Hypothesized interaction with ERα and Wnt/β-catenin signaling.

Relationship to PPAR Signaling

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is an impurity and a key synthetic precursor of fenofibrate, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2] While the direct activity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone on PPARs has not been extensively studied, its structural relationship to a potent PPARα agonist warrants further investigation into its potential to modulate PPAR activity.

Applications in Drug Development

The primary application of (4-Chlorophenyl)(4-hydroxyphenyl)methanone in drug development is its role as a critical intermediate in the synthesis of fenofibrate. Its bifunctional nature, with a reactive chloro group and a hydroxyl group, makes it a versatile building block.

Beyond its use in fenofibrate synthesis, its demonstrated tyrosinase inhibitory and antioxidant activities suggest potential for development as a standalone therapeutic or cosmeceutical agent. Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a compound with established importance as a pharmaceutical intermediate and emerging potential as a bioactive molecule. This guide has summarized its chemical properties, synthesis, and known biological activities, providing a valuable resource for researchers in medicinal chemistry and drug development. Future studies should focus on quantifying its biological effects, exploring its interactions with various signaling pathways, and evaluating its therapeutic potential beyond its current role as a synthetic precursor.

References

- 1. (4-Chlorophenyl)(4-hydroxyphenyl)methanone [lgcstandards.com]

- 2. This compound | 42019-78-3 [chemicalbook.com]

- 3. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. CA1282424C - Method for the preparation of fibrates - Google Patents [patents.google.com]

Physical and chemical properties of 4-Chloro-4'-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Chloro-4'-hydroxybenzophenone. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, data-driven insights.

Core Chemical and Physical Properties

This compound, with the CAS number 42019-78-3, is a substituted benzophenone (B1666685) that serves as a critical intermediate in various chemical syntheses.[1][2] It is a white to light brown or pale beige crystalline powder.[1][2][3][4]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][4][5][6] |

| Molecular Weight | 232.66 g/mol | [1][2][6][7] |

| Appearance | White to light brown/dark green crystalline powder | [1][2][3][4] |

| Melting Point | 177-181 °C | [1][2][4] |

| 178.0 to 181.0 °C | [3] | |

| 176 to 182 °C | [8] | |

| 179-181°C | [9] | |

| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [1][2] |

| 257 °C at 13 mmHg | ||

| Density | 1.3 ± 0.1 g/cm³ | [1][2] |

| ~1.2082 g/cm³ (estimate) | [7] | |

| Flash Point | 198.1 ± 24.6 °C | [1] |

| 100 °C | [10] | |

| Purity (Assay) | ≥ 98.0% | [1][2][8] |

| ≥ 99% (GC) | [4] | |

| pKa | 7.68 ± 0.15 (Predicted) | |

| Storage Conditions | Room Temperature, Inert Atmosphere | [4][10] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Practically insoluble | [5][11] |

| DMSO | Slightly soluble / 60 mg/mL (257.89 mM) | [7][9] |

| Methanol | Slightly soluble (Sonication may be needed) / Soluble | [9][11] |

| N,N-Dimethylformamide | Very soluble | [11] |

| Glacial Acetic Acid | Sparingly soluble | [11] |

| Chloroform | Very slightly soluble | [11] |

| Organic Solvents | Generally soluble | [4] |

Table 3: Spectral Data Identifiers

| Spectral Data | Reference Information | Source(s) |

| ¹H NMR | Available, used for characterization | [12][13] |

| ¹³C NMR | Available, used for characterization | [14] |

| IR Spectroscopy | Available, used for characterization | [12][14] |

| Mass Spectrometry | Available, used for characterization | [12][15] |

Chemical Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation or Fries rearrangement. These methods leverage the reactivity of phenols and acyl chlorides in the presence of a Lewis acid catalyst.

This one-pot synthesis involves the acylation of phenol (B47542) with p-chlorobenzoyl chloride using aluminum chloride as a catalyst.[16]

Caption: Workflow for the synthesis of this compound from p-chlorobenzonitrile.

Detailed Steps:

-

Add 600 ml of 1,2-dichloroethane, 120 g of phenol, and 146 g of p-chlorobenzonitrile to a reactor. [17]2. Add 25 g of anhydrous zinc chloride and 8 g of Amberlyst 15 resin. [17]3. While stirring, control the temperature at 90°C and continuously introduce dry hydrogen chloride gas until the reaction is complete. [17]4. Cool the mixture to room temperature and add 500 ml of a 30% aqueous solution of hydrochloric acid, then heat to reflux for 5 hours for hydrolysis. [17]5. After cooling, separate the layers, wash the organic layer with water, and recover the 1,2-dichloroethane. [17]6. Dissolve the residue in 250 ml of a 15% aqueous sodium hydroxide (B78521) solution. [17]7. Decolorize with 8 g of activated charcoal, followed by acid precipitation and suction filtration. [17]8. Drying yields a pale yellow solid with a purity of 99.2% and a yield of 88.2%. [17]

Applications and Biological Relevance

The bifunctional nature of this compound, featuring reactive chloro and hydroxy groups, makes it a versatile intermediate. [1][2]

The primary application of this compound is as a key intermediate in the synthesis of Fenofibrate, a widely used medication for managing high cholesterol and triglyceride levels. [1][2]The synthesis of Fenofibrate utilizes the reactive sites on this compound for further functionalization. [1]

Benzophenone derivatives are known for their ability to absorb UV radiation. [4][5]Consequently, this compound is used in the manufacturing of plastics and coatings as a UV absorber to prevent photodegradation. [4]It is also employed in cosmetic formulations and sunscreens to protect the skin from harmful UV radiation. [4][18]Furthermore, it can act as a photoinitiator in UV-curing applications for inks, adhesives, and coatings. [5][18] Logical Relationship: Application Pathways

Caption: Key properties of this compound and its primary applications.

Research indicates that this compound exhibits biological activity. It has been shown to inhibit tyrosinase and also functions as a free radical scavenger or antioxidant, which can reduce the oxidation of lipids and proteins. [7]This suggests potential applications in areas beyond its current primary uses, possibly in dermatological or therapeutic contexts where antioxidant and anti-browning effects are desired.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It may be harmful if inhaled, in contact with skin, or if swallowed. Standard safety precautions should be taken when handling this chemical, including the use of protective gloves, goggles, and suitable protective clothing. [10]It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [10][18]The compound is stable under normal temperatures and pressures.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 42019-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 9. usbio.net [usbio.net]

- 10. Best 4-Chloro-4’-Hydroxy Benzophenone (CBP) Manufacturer and Factory | Medipharm [hbmedipharm.com]

- 11. echemi.com [echemi.com]

- 12. ijraset.com [ijraset.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Solved % yield: 0 Spectroscopy: (result in an enor) Spectrum | Chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 4-Chloro-4'-hydroxybenzophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-4'-hydroxybenzophenone (CAS No. 42019-78-3), a significant intermediate in the synthesis of pharmaceuticals like Fenofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and methodologies for NMR, IR, and Mass Spectrometry.

Introduction

This compound, with the molecular formula C₁₃H₉ClO₂, is a benzophenone (B1666685) derivative characterized by a chlorine atom and a hydroxyl group on its two phenyl rings.[3] Its chemical structure dictates a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The data presented here is based on a spectrum recorded at 400 MHz in DMSO-d₆.[4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -OH (Phenolic) |

| ~7.7 | Doublet | 2H | Protons ortho to Carbonyl (Chloro-phenyl ring) |

| ~7.6 | Doublet | 2H | Protons meta to Carbonyl (Chloro-phenyl ring) |

| ~7.5 | Doublet | 2H | Protons ortho to Carbonyl (Hydroxy-phenyl ring) |

| ~6.9 | Doublet | 2H | Protons meta to Carbonyl (Hydroxy-phenyl ring) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Carbonyl) |

| ~162 | C-OH (Phenolic) |

| ~138 | C-Cl |

| ~132 | Quaternary C (Chloro-phenyl ring) |

| ~131 | CH (ortho to C=O, Chloro-phenyl ring) |

| ~129 | CH (meta to C=O, Chloro-phenyl ring) |

| ~128 | Quaternary C (Hydroxy-phenyl ring) |

| ~115 | CH (meta to C=O, Hydroxy-phenyl ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr disc or nujol mull technique.[3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (phenolic, H-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=O stretch (diaryl ketone) |

| ~1600, ~1500 | Medium | Aromatic C=C ring stretch |

| ~1280 | Strong | C-O stretch (phenol) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique used.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 234 | ~33% | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 232 | 100% | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |

| 139 | High | [C₇H₄ClO]⁺ (chlorobenzoyl cation) |

| 121 | High | [C₇H₅O₂]⁺ (hydroxybenzoyl cation) |

| 111 | Moderate | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 93 | Moderate | [C₆H₅O]⁺ (phenoxide cation) |

The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[6][7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

A small amount of this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the characterization of this compound. The distinct signals in the NMR, IR, and Mass spectra serve as reliable identifiers and are essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This information is critical for researchers and industry professionals engaged in the synthesis, development, and analysis of related chemical entities.

References

- 1. 4-Chlorobenzophenone(134-85-0) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(42019-78-3) IR2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(42019-78-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of pharmaceuticals and polymers. While extensive quantitative data is limited in publicly available literature, this document compiles existing qualitative and quantitative information and offers a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₃H₉ClO₂) is a crystalline powder widely used as a building block in organic synthesis.[1][2] Its utility in the manufacturing of UV absorbers and plastics underscores the importance of understanding its solubility characteristics, which are crucial for process development, formulation, and purification.[1]

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. The following table summarizes the available solubility data for this compound. It is important to note the current scarcity of precise, temperature-dependent quantitative solubility data in a broad range of organic solvents.

| Solvent | Temperature | Solubility | Method |

| N,N-Dimethylformamide (DMF) | Ambient | Very Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Ambient | 60 mg/mL | Quantitative |

| Methanol | Ambient | Soluble | Qualitative |

| Glacial Acetic Acid | Ambient | Sparingly Soluble | Qualitative |

| Chloroform | Ambient | Very Slightly Soluble | Qualitative |

| Water | Ambient | Practically Insoluble | Qualitative |

| Toluene & Acetone Mix | Refluxing | Soluble (for crystallization) | Implied Qualitative |

Table 1: Summary of available solubility data for this compound.[3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a reliable and widely used technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). The attainment of equilibrium should be confirmed by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a suitable concentration with the same solvent.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

4.2. Properties and Applications of this compound

This diagram shows the relationship between the physicochemical properties of this compound and its primary applications.

Conclusion

This technical guide consolidates the currently available solubility information for this compound and provides a robust experimental framework for its determination. The limited quantitative data highlights a knowledge gap and an opportunity for further research to systematically evaluate its solubility in a wider array of organic solvents at various temperatures. Such data would be invaluable for optimizing synthetic routes, crystallization processes, and formulation development involving this important chemical intermediate. Researchers are encouraged to utilize the provided protocol to generate and publish this much-needed data.

References

An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-hydroxybenzophenone is a chlorinated derivative of benzophenone (B1666685) that serves as a crucial intermediate in the synthesis of pharmaceuticals and a functional ingredient in various industrial applications. Its bifunctional nature, featuring both a hydroxyl and a chloro group on its distinct phenyl rings, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and an exploration of its biological activities, including its role as a tyrosinase inhibitor and an antioxidant. Furthermore, its significance as a key precursor in the synthesis of the lipid-lowering drug fenofibrate (B1672516) is discussed.

Core Properties and Formula

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |

| Molecular Weight | 232.66 g/mol | [1][2] |

| CAS Number | 42019-78-3 | [1][2] |

| Melting Point | 177-181 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| IUPAC Name | (4-chlorophenyl)(4-hydroxyphenyl)methanone | [1] |

Synthesis Protocols

The synthesis of this compound is primarily achieved through two main routes: Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation

This one-pot synthesis involves the acylation of phenol (B47542) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like o-dichlorobenzene.

Experimental Protocol:

-

Charge a 1-liter round-bottom flask with 300 ml of o-dichlorobenzene and subsequently add 273.7 g of AlCl₃.

-

Prepare a solution of 103.4 g of phenol dissolved in 100 ml of o-dichlorobenzene and add it to the flask over a period of 2 hours, maintaining the temperature at 30-35°C.

-

Stir the reaction mixture for one hour at 30-35°C.

-

To this mixture, add 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene over 2 hours at 30-35°C. Note that this reaction is exothermic, and cooling should be applied to maintain the temperature.

-

Heat the reaction mass to 90°C and maintain this temperature for 12 hours.

-

After the reaction is complete, drown the reaction mass in 0.5N HCl.

-

The precipitated solids are then filtered and washed with water.

-

The crude product can be purified by dissolving it in a sodium hydroxide (B78521) solution, followed by filtration and acidification to yield the purified this compound.

Fries Rearrangement

The Fries rearrangement provides an alternative synthetic route, starting from phenyl p-chlorobenzoate.

Experimental Protocol:

The preparation of this compound can be achieved via the Fries rearrangement of phenyl p-chloro-benzoate under different conditions:

-

Solvent-free: In the presence of aluminum chloride, heat the mixture at 160°C for 5 minutes. Good yields are reported between 120°C and 160°C.

-

With Solvent: Refluxing in chlorobenzene (B131634) for 10 hours in the presence of aluminum chloride results in a 52% yield.

-

With Trifluoromethanesulfonic Acid: A high yield of 94% can be achieved by carrying out the reaction in the presence of trifluoromethanesulfonic acid at a temperature of 45–55°C.

Biological Activities and Mechanisms

This compound exhibits notable biological activities, primarily as a tyrosinase inhibitor and an antioxidant.

Tyrosinase Inhibition and the Melanogenesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin and hair color. The overproduction of melanin can lead to hyperpigmentation. This compound has been identified as an inhibitor of tyrosinase. The melanogenesis signaling pathway is a complex cascade of events, and the inhibition of tyrosinase is a critical point of intervention for controlling melanin production.

Figure 1. Inhibition of the Melanogenesis Pathway.

Experimental Protocol for Tyrosinase Inhibition Assay:

This protocol is adapted for a 96-well plate format.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase Solution (e.g., 1000 U/mL) in cold phosphate buffer (prepare fresh).

-

L-DOPA Solution (e.g., 10 mM) in phosphate buffer.

-

Test Compound (this compound) and Positive Control (e.g., Kojic Acid) stock solutions in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control.

-

Add 120 µL of Phosphate Buffer.

-

Add 20 µL of the Tyrosinase Solution to each well.

-

Include a control well with 140 µL of buffer and 20 µL of tyrosinase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

-

Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Antioxidant and Free Radical Scavenging Activity

This compound also functions as a free radical scavenger and antioxidant, which can help in reducing lipid and protein oxidation. This activity can be assessed using various in vitro assays.

Experimental Protocols for Antioxidant Assays:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay and determine the IC₅₀ value.

-

Role in Drug Development: Precursor to Fenofibrate

A primary application of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of fenofibrate, a widely used drug for treating hyperlipidemia. Fenofibrate is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid metabolism.

The synthesis of fenofibrate from this compound typically involves an etherification reaction.

Figure 2. Synthesis of Fenofibrate from its Precursor.

Experimental Protocol for Fenofibrate Synthesis:

A common method for the synthesis of fenofibrate from this compound involves the following steps:

-

Reaction Setup: In a suitable reaction vessel, combine this compound with isopropyl 2-bromo-2-methylpropanoate.

-

Base and Solvent: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and may be performed with or without a solvent.

-

Reaction Conditions: The reaction mixture is heated to facilitate the etherification reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the base and any unreacted starting materials. The crude fenofibrate is then purified, often by recrystallization, to obtain the final product of high purity.

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined chemical properties and versatile reactivity make it a valuable intermediate in organic synthesis. The detailed protocols provided in this guide for its synthesis and the evaluation of its biological activities offer a practical resource for researchers. Its established role as a tyrosinase inhibitor and an antioxidant highlights its potential in the development of dermatological and cosmetic products. Furthermore, its indispensable role as a precursor to the PPARα agonist fenofibrate underscores its importance in the pharmaceutical industry for the management of lipid disorders. Further research into the direct biological effects and potential therapeutic applications of this compound itself may unveil new opportunities for this versatile molecule.

References

A Technical Guide to the Photochemical Properties of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzophenone (B1666685) and its derivatives represent a cornerstone class of compounds in the field of photochemistry. Characterized by a diaryl ketone chromophore, these molecules exhibit unique photophysical behaviors that have been harnessed in a vast array of applications, from industrial photoinitiators to critical components in sunscreens and advanced medicinal chemistry.[1][2][3] Their ability to act as potent photosensitizers, in particular, has positioned them as valuable tools in drug development, especially in the realm of photodynamic therapy (PDT).[4][5] This guide provides an in-depth exploration of the core photochemical properties of benzophenone derivatives, details key experimental methodologies for their characterization, and examines their application in therapeutic contexts.

Core Photochemical Principles of Benzophenone

The photochemical activity of benzophenone is governed by the transitions between its electronic states upon absorption of ultraviolet (UV) light. These processes are classically illustrated by a Jablonski diagram, which maps the absorption of photons and the subsequent de-excitation pathways.

Upon absorbing a photon, a benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state, typically the S₁ (n,π) or S₂ (π,π) state.[6][7][8] The most critical feature of benzophenone's photophysics is its exceptionally efficient intersystem crossing (ISC), a spin-forbidden transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[6][9] The quantum yield for this process (Φ_ISC) approaches unity, meaning nearly every absorbed photon results in the formation of a triplet-state molecule.[7][10]

This T₁ state is the primary photoactive species.[11][12] It is biradical in nature and has a significantly longer lifetime than the S₁ state, allowing it to participate in intermolecular reactions. De-excitation from the T₁ state can occur through several pathways:

-

Phosphorescence: Radiative decay back to the S₀ ground state, which is a slow process.[8][13]

-

Non-radiative Decay: De-excitation without the emission of light.[7]

-

Photochemical Reactions: The triplet state is a powerful hydrogen atom abstractor, readily reacting with suitable H-donor substrates to form a ketyl radical.[12][14]

-

Energy Transfer: The T₁ state can transfer its energy to another molecule, such as molecular oxygen, a key process in photosensitization.[9][11]

Influence of Substituents on Photochemical Properties

Modifying the core benzophenone structure with various substituents can significantly alter its photochemical and photophysical properties.[15][16] These changes are critical for tailoring derivatives for specific applications, such as enhancing therapeutic efficacy or reducing phototoxicity.[14]

-

Spectral Shifts: Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the UV absorption maxima (λ_max).[16]

-

Triplet State Properties: Substituents impact the lifetime (τ_T) and energy (E_T) of the triplet state. For example, lifetimes for various derivatives have been estimated to be in the range of 110–450 ps.[17][18]

-

Phototoxicity: The position of a substituent is crucial in determining phototoxic potential. Derivatives with hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups at the 2- or 3-positions often exhibit abolished phototoxicity.[14][19] This is attributed to an efficient intramolecular hydrogen transfer mechanism that provides a rapid, non-reactive deactivation pathway for the excited state. When these groups are at the 4-position, this pathway is not available, and the derivative may remain phototoxic.[14]

Table 1: Summary of Photochemical Data for Benzophenone and Selected Derivatives

| Compound | Common Name | Key Substituent(s) | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Triplet Quantum Yield (Φ_T) | Triplet Energy (E_T) (kJ mol⁻¹) | Notes |

| Benzophenone | BP | None | ~330-350 | > 2000[20] | ~1.0 (in non-polar solvents)[21] | ~290[9] | Widely used as a photosensitizer and standard for Φ_T measurements. |

| Ketoprofen | - | 3-benzoyl | ~260, ~320 | > 2000[20] | High | - | A known phototoxic NSAID; generates significant ROS.[5][20] |

| Oxybenzone | BP-3 | 2-Hydroxy, 4-Methoxy | ~288, ~325 | - | - | - | Common UV filter in sunscreens; intramolecular H-bond aids photostability.[16] |

| Sulisobenzone | BP-4 | 2-OH, 4-OCH₃, 5-SO₃H | ~285, ~324 | - | Negligible ROS Generation[20] | - | Water-soluble UV filter with low phototoxic potential.[20] |

| 4-Hydroxybenzophenone | 4-OH-BP | 4-Hydroxy | - | - | - | - | Phototoxic, as the 4-position of the -OH group prevents rapid intramolecular quenching.[14] |

| 2-Hydroxybenzophenone | 2-OH-BP | 2-Hydroxy | - | - | - | - | Not phototoxic due to efficient deactivation via intramolecular hydrogen transfer.[14][19] |

Key Experimental Methodologies

Characterizing the transient species and photochemical pathways of benzophenone derivatives requires specialized spectroscopic techniques. Laser flash photolysis is the definitive method for studying triplet state dynamics.

This protocol outlines the comparative method for determining the triplet quantum yield (Φ_T) of a benzophenone derivative using a known standard.[21]

-

Objective: To measure the triplet quantum yield of a sample derivative (e.g., 3-acetylbenzophenone) relative to a standard (benzophenone, Φ_T ≈ 1).[21]

-

Materials:

-

Sample benzophenone derivative.

-

Benzophenone standard.

-

Spectroscopic grade solvent (e.g., acetonitrile (B52724) or benzene).

-

Quartz cuvettes.

-

High-purity nitrogen or argon gas.

-

-

Instrumentation:

-

Procedure:

-

Solution Preparation: Prepare stock solutions of the sample and the standard in the chosen solvent. From these, create working solutions with an absorbance of ~0.2-0.3 at the laser excitation wavelength (355 nm) to ensure equal photon absorption.[21]

-

Deoxygenation: Transfer a working solution to a cuvette and deoxygenate for at least 20 minutes by bubbling with inert gas (N₂ or Ar). This is critical to prevent quenching of the triplet state by molecular oxygen.[21]

-

Measurement of Standard: Place the sealed cuvette of the deoxygenated standard (benzophenone) into the LFP sample holder. Excite the sample with a single laser pulse.

-

Data Acquisition: Record the transient absorption spectrum immediately after the laser flash. Identify the triplet-triplet absorption maximum (λ_T-T). Record the decay kinetics of the transient signal at this wavelength to determine the triplet lifetime (τ_T). Measure the maximum change in optical density at the end of the laser pulse (ΔOD_std).[21]

-

Measurement of Sample: Without changing any experimental settings (e.g., laser intensity, detector voltage), repeat the measurement with the deoxygenated sample solution to obtain ΔOD_sample.

-

-

Calculation:

-

The triplet quantum yield of the sample (Φ_T_sample) is calculated using the equation: Φ_T_sample = Φ_T_std × (ΔOD_sample / ΔOD_std) × (ε_T_std / ε_T_sample)

-

Where ΔOD is the end-of-pulse transient absorbance and ε_T is the triplet-triplet molar extinction coefficient for the standard and sample, respectively. If the ε_T values are unknown but assumed to be similar (often a reasonable assumption for structurally related compounds), the ratio can be approximated as 1.

-

Applications in Drug Development: Photodynamic Therapy

The potent photosensitizing ability of benzophenone derivatives makes them attractive candidates for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[4]

In PDT, a photosensitizer is administered and accumulates in target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then generates cytotoxic reactive oxygen species (ROS) to induce localized cell death.[4][20]

Benzophenone derivatives can initiate this process via two pathways:

-

Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂).[9]

-

Type I Mechanism: The triplet state reacts directly with a substrate (e.g., via hydrogen or electron transfer) to form radicals, which can further react with oxygen to produce other ROS like superoxide (B77818) and hydroxyl radicals.[4]

The massive oxidative stress induced by ROS damages essential cellular components, including proteins, lipids, and nucleic acids, ultimately triggering programmed cell death, or apoptosis.[22][23] A primary route is the intrinsic (mitochondrial) apoptosis pathway.

-

Mitochondrial Damage: ROS cause damage to the mitochondrial membranes, leading to a loss of mitochondrial membrane potential.[23]

-

Cytochrome c Release: This damage results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[23][24]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, assembling a complex known as the apoptosome.[24]

-

Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[25]

-

Cell Death: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular proteins, leading to DNA fragmentation, cell shrinkage, and eventual death.[22]

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edinst.com [edinst.com]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 18. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ahajournals.org [ahajournals.org]

The Versatility of 4-Chloro-4'-hydroxybenzophenone: A Technical Guide for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of 4-Chloro-4'-hydroxybenzophenone (B194592) as a Pivotal Chemical Synthon.

Introduction: this compound (CHBP) is a versatile difunctional molecule that serves as a critical building block in the synthesis of a wide array of commercially significant organic compounds. Its unique structure, featuring a hydroxyl group amenable to nucleophilic substitution and a deactivated chloro-substituted aromatic ring, allows for selective chemical transformations, making it a valuable synthon in medicinal chemistry, polymer science, and materials science. This technical guide provides a comprehensive overview of the synthesis of CHBP and its application in the preparation of high-value molecules, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 42019-78-3 | [2] |

| Molecular Formula | C₁₃H₉ClO₂ | [2] |

| Molecular Weight | 232.66 g/mol | [2] |

| Melting Point | 178-181 °C | |

| Appearance | White to brown to dark green powder to crystal | |

| Purity | >98.0% (GC) |

Synthesis of this compound

The two primary industrial methods for the synthesis of CHBP are Friedel-Crafts acylation and the Fries rearrangement. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation

This is a widely used method for the synthesis of aryl ketones. In the context of CHBP synthesis, it typically involves the reaction of phenol (B47542) or its derivatives with a p-chlorobenzoyl derivative in the presence of a Lewis acid catalyst.

Table 1: Comparative Data for Friedel-Crafts Synthesis of CHBP

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-Chlorobenzoyl chloride, Phenol | AlCl₃ | o-Dichlorobenzene | 80 | 12 | 78 | >95 | [3] |

| p-Chlorobenzoyl chloride, Phenol | AlCl₃ | o-Dichlorobenzene | 90 | 12 | 85 | >95 | [3] |

| p-Chlorobenzoyl chloride, Anisole (followed by demethylation) | AlCl₃ | Chlorobenzene | 35-45 (acylation), 130-140 (demethylation) | 2 (acylation), 2 (demethylation) | 94.5 | - | [4] |

| p-Chlorobenzonitrile, Phenol | ZnCl₂, Dowex 50W resin, HCl (gas) | Dichloroethane | 95 | - | - | - | [5] |

| p-Chlorobenzonitrile, Phenol | ZnCl₂, Amberlyst 15 resin, HCl (gas) | Dichloroethane | 90 | - | 88.2 | 99.2 | [6] |

| p-Chlorobenzoyl chloride, Phenol | K10-Fe-AA-120 Clay | Ethylene dichloride | 40 | - | up to 97 | - | [7] |

Fries Rearrangement

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the corresponding hydroxyaryl ketone, catalyzed by a Lewis acid. For CHBP synthesis, phenyl p-chlorobenzoate is the key intermediate.

Table 2: Comparative Data for Fries Rearrangement Synthesis of CHBP

| Reactant | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl p-chlorobenzoate | AlCl₃ | None | 160 | 5 min | Good | [6] |

| Phenyl p-chlorobenzoate | AlCl₃ | None | 130 then 160 | 1 h then 1 h | 10 | [6] |

| Phenyl p-chlorobenzoate | AlCl₃ | Chlorobenzene | Reflux | 10 h | 52 | [6] |

| Phenyl p-chlorobenzoate | Trifluoromethanesulfonic acid | - | 45-55 | - | 94 | [6] |

Applications of this compound as a Synthon

Synthesis of Fenofibrate (B1672516)

CHBP is a crucial intermediate in the industrial synthesis of fenofibrate, a widely used lipid-lowering drug. The synthesis involves the etherification of the hydroxyl group of CHBP.

Table 3: Synthesis of Fenofibrate from CHBP

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CHBP, Isopropyl 2-bromo-2-methylpropanoate | K₂CO₃ | None | - | - | Good | [8] |

| CHBP, Isopropyl 2-bromo-2-methylpropanoate | K₂CO₃ | - | - | - | - | [9] |

| Metal salt of fenofibric acid, Isopropyl halide | - | DMSO and C₂-C₄ alkyl acetate | - | - | - | [8] |

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[10][11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity, and the downregulation of apolipoprotein C-III, resulting in a decrease in triglycerides and an increase in HDL cholesterol.[10][12]

Caption: Fenofibrate's mechanism of action via the PPARα signaling pathway.

Synthesis of Poly(ether ketone) (PEK)

CHBP is a key monomer in the nucleophilic substitution polymerization to produce Poly(ether ketone) (PEK), a high-performance thermoplastic with excellent thermal stability and mechanical properties. The polymerization is typically a self-condensation reaction of the CHBP monomer.[13]

Table 4: Polymerization of CHBP to PEK

| Monomer | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Inherent Viscosity (dL/g) | Reference |

| This compound | - | Diphenyl sulfone | 330 | 95 | 0.92 | [13] |

| Sodium salt of this compound | K₃PO₄, Na₂CO₃ | Diphenyl sulfone | 150 -> 270 -> 315 | - | 1.37 | - |

Synthesis of UV Absorbers and Stabilizers

The benzophenone (B1666685) core structure is an effective chromophore for absorbing UV radiation, making its derivatives, including those synthesized from CHBP, valuable as UV absorbers and stabilizers in plastics, coatings, and cosmetics.[1][14] The hydroxyl group of CHBP can be functionalized to tailor the properties of the resulting UV absorber, such as its compatibility with different polymer matrices and its spectral absorption range.

Synthesis of Antimicrobial Agents

The benzophenone scaffold has been identified as a pharmacophore in various antimicrobial agents. The derivatization of CHBP can lead to the synthesis of novel compounds with potential antibacterial and antifungal activities.[15][16]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation[4]

Materials:

-

p-Chlorobenzoyl chloride (175 g)

-

Phenol (103.4 g)

-

Anhydrous Aluminum Chloride (AlCl₃) (200 g)

-

o-Dichlorobenzene (ODCB) (400 mL)

-

0.5N Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Activated Charcoal

Procedure:

-

In a 1 L round-bottom flask, charge 300 mL of o-dichlorobenzene followed by 200 g of AlCl₃.

-

Over a period of 2 hours, add a solution of 103.4 g of phenol in 100 mL of o-dichlorobenzene. Stir the reaction mixture for one hour at 30-35°C.

-

Over a period of 2 hours at 30-35°C, add 175 g of p-chlorobenzoyl chloride in 100 mL of o-dichlorobenzene. The reaction is exothermic; apply cooling to maintain the temperature.

-

Heat the reaction mass to 80°C and maintain this temperature for 12 hours.

-

Drown the reaction mass in 0.5N HCl. The precipitated solid is filtered and washed with water.

-

The crude product is purified by dissolving in NaOH solution, followed by filtration and acidification to yield crude CHBP (purity >95%).

-

Further purification can be achieved by crystallization from a mixture of toluene and acetone with charcoal treatment to obtain CHBP with >99.9% purity.

Caption: Experimental workflow for the synthesis of CHBP via Friedel-Crafts acylation.

Synthesis of Fenofibrate from this compound[9]

Materials:

-

This compound (CHBP)

-

Isopropyl 2-bromo-2-methylpropanoate

-

Potassium Carbonate (K₂CO₃)

-

Appropriate solvent (if not solvent-free)

Procedure:

-

A mixture of this compound, isopropyl 2-bromo-2-methylpropanoate, and potassium carbonate is reacted.

-

The reaction can be carried out in the absence of a solvent.

-

The specific reaction temperature and time should be optimized based on the scale of the reaction.

-

Upon completion of the reaction, the product is isolated and purified, typically by crystallization.

Spectroscopic Data of this compound

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[17][18]

-

IR Spectroscopy: Infrared spectral data is available, showing characteristic peaks for the hydroxyl and carbonyl functional groups.[19][20]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[21]

Conclusion

This compound is a synthon of significant industrial importance, primarily due to its role in the manufacture of the drug fenofibrate and the high-performance polymer PEK. Its versatile reactivity also opens avenues for its use in the development of novel UV absorbers and antimicrobial agents. The synthetic routes to CHBP are well-established, with opportunities for process optimization to improve yield, purity, and environmental footprint. This technical guide provides a solid foundation of data and protocols to aid researchers and developers in harnessing the synthetic potential of this valuable chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 42019-78-3 [chemicalbook.com]

- 3. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 4. CN104030911A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. ijraset.com [ijraset.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved process for the production of poly (ether ketone) - PEK- and its monomer - Patent 1903024 [data.epo.org]

- 14. nbinno.com [nbinno.com]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound(42019-78-3) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound(42019-78-3) IR2 spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of organic compounds characterized by a diarylketone core structure. This scaffold is not only a versatile building block in organic synthesis but also a prominent feature in a multitude of biologically active molecules.[1] From their initial discovery to their current applications in medicine and industry, substituted benzophenones have garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this important class of compounds, with a focus on their applications in drug development.

The benzophenone (B1666685) framework is found in various natural products, particularly in fungi and higher plants, where they exhibit a range of biological activities, including antifungal, antimicrobial, and antioxidant properties.[1][2] In medicinal chemistry, synthetic benzophenone derivatives have been developed as potent anticancer, anti-inflammatory, antiviral, and anti-HIV agents.[1] Several commercially successful drugs, such as the analgesic ketoprofen (B1673614) and the anti-hypercholesterolemic agent fenofibrate, contain the benzophenone moiety, highlighting its importance in pharmaceutical sciences.[2]

This guide will delve into the historical context of the discovery of benzophenones, detail common synthetic methodologies, present quantitative data on their biological activities, and provide in-depth experimental protocols for their synthesis and evaluation. Furthermore, key signaling pathways modulated by substituted benzophenones will be illustrated to provide a deeper understanding of their mechanisms of action.

Discovery and History

The parent compound, benzophenone, was first described in the scientific literature in the late 19th century. Early investigations focused on its chemical properties and reactivity. Over time, chemists began to explore the synthesis of substituted derivatives, leading to the discovery of a vast array of compounds with diverse physicochemical and biological properties. The recognition of the pharmacological potential of this class of compounds spurred further research, leading to the development of numerous derivatives with therapeutic applications.

Synthesis of Substituted Benzophenones

The synthesis of substituted benzophenones can be achieved through various methods, with the Friedel-Crafts acylation being one of the most common and well-established routes.[1] This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.

General Synthetic Protocols

2.1.1. Friedel-Crafts Acylation

This method is widely used for the synthesis of benzophenones and their derivatives.

-

Reaction: Anisole (B1667542) (or another substituted benzene) is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Solvent: Typically a non-polar solvent such as dichloromethane (B109758) or carbon disulfide.

-

Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control reactivity and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is quenched with ice and hydrochloric acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is often purified by recrystallization or column chromatography.

2.1.2. Grignard Reaction

The Grignard reaction provides an alternative route to substituted benzophenones.

-

Reaction: A Grignard reagent (e.g., phenylmagnesium bromide) is reacted with a substituted benzaldehyde (B42025) or benzoic acid derivative.

-

Solvent: Anhydrous ether or tetrahydrofuran (B95107) (THF) is commonly used.

-

Work-up: The reaction is quenched with an aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride), followed by extraction, drying, and purification.

Biological Activities and Therapeutic Potential

Substituted benzophenones exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of substituted benzophenones against a variety of cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][8]

Table 1: Anticancer Activity of Selected Substituted Benzophenones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [5] |

| A-549 | 0.82 | [5] | |

| SMMC-7721 | 0.26 | [5] | |

| SW480 | 0.99 | [5] | |

| Compound 8 | HL-60 | 0.15 | [6] |

| SMMC-7721 | 1.02 | [6] | |

| SW480 | 0.51 | [6] | |

| Compound 9 | HL-60 | 0.16 | [6] |

| SMMC-7721 | 0.80 | [6] | |

| SW480 | 0.93 | [6] | |

| 2-hydroxybenzophenone derivative | MDA-MB-231 | 12.09 - 26.49 | [3] |

| T47-D | 12.09 - 26.49 | [3] | |

| PC3 | 12.09 - 26.49 | [3] |

Anti-inflammatory Activity

Certain substituted benzophenones have shown significant anti-inflammatory properties.[9] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][9]

Table 2: Anti-inflammatory Activity of Selected Substituted Benzophenones

| Compound | Assay | Activity | Reference |

| Glucosylated benzophenone 4 | Croton oil-induced ear edema | 51% inhibition | [1] |

| Aglycone benzophenone 5 | Croton oil-induced ear edema | 53% inhibition | [1] |

| Thiazole derivative 2e | Croton oil-induced ear edema | Potent edema reduction | [9] |

| Thiazole derivative 3a | Croton oil-induced ear edema | Potent edema reduction | [9] |

| Thiazole derivative 3c | Croton oil-induced ear edema | Potent edema reduction | [9] |

Other Biological Activities

Substituted benzophenones have also been investigated for a variety of other therapeutic applications, including:

-

Antileishmanial Activity: Certain ether derivatives of benzophenone have demonstrated potent activity against Leishmania major.[10][11]

-

Anti-HIV Activity: Some benzophenone derivatives have been identified as inhibitors of HIV-1 reverse transcriptase.

-

Potential Anti-Alzheimer's Agents: Computational studies have suggested that benzophenone integrated derivatives could act as inhibitors of presenilin-1 and presenilin-2, which are implicated in Alzheimer's disease.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted benzophenones.

Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

Objective: To synthesize (4-methoxyphenyl)(phenyl)methanone.

Materials:

-

Anisole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of anisole (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add anhydrous aluminum chloride (7.8 mmol) portion-wise at 0-5 °C with stirring.[2]

-

Add benzoyl chloride (6.2 mmol) dropwise to the reaction mixture at 0-5 °C.[2]

-

Allow the reaction mixture to stir at room temperature for 4 hours.[2]

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ solution until the pH is neutral, then with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted benzophenone against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted benzophenone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

DMSO

-

96-well microplate

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[12]

-

Prepare serial dilutions of the substituted benzophenone in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-